molecular formula C13H20N2 B2601247 2-(1-adamantyl)-4,5-dihydro-1H-imidazole CAS No. 52725-79-8

2-(1-adamantyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2601247
CAS No.: 52725-79-8
M. Wt: 204.317
InChI Key: ULJRIIBCZFQSPF-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)-4,5-dihydro-1H-imidazole is a chemical compound that features an adamantyl group attached to an imidazole ring The adamantyl group is a bulky, rigid, and highly symmetrical structure derived from adamantane, a tricyclic hydrocarbon

Mechanism of Action

Target of Action

Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Mode of Action

It’s known that adamantane derivatives can interact with various targets due to their high reactivity . The interaction of 2-(1-adamantyl)-4,5-dihydro-1H-imidazole with its targets could result in changes at the molecular level, affecting the function of the targets.

Biochemical Pathways

Adamantane derivatives are known to be involved in various chemical and catalytic transformations . Therefore, it’s plausible that this compound could affect related biochemical pathways and their downstream effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-adamantyl)-4,5-dihydro-1H-imidazole typically involves the reaction of 1-adamantylamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazole ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

2-(1-Adamantyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Adamantyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the adamantyl group and the dihydroimidazole ring. This combination imparts distinct steric and electronic properties, making it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-(1-adamantyl)-4,5-dihydro-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-2-15-12(14-1)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,1-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJRIIBCZFQSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815739
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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